molecular formula C22H25N3O4S2 B2364081 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 685106-40-5

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2364081
M. Wt: 459.58
InChI Key: NJZSUVNHSOYOAW-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

The compound has shown potential in photodynamic therapy, particularly for cancer treatment. Its properties as a photosensitizer are valuable, with its good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield being crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several derivatives of this compound have been synthesized and demonstrated significant anticancer activity. One particular derivative exhibited high proapoptotic activity on melanoma cell lines, indicating its potential as an anticancer agent. Additionally, its inhibitory effects on human carbonic anhydrase isoforms suggest a broad spectrum of anticancer applications (Yılmaz et al., 2015).

Antimicrobial Properties

Benzamide derivatives bearing different bioactive moieties, related to the structure of interest, have exhibited significant antibacterial and antifungal activities. These findings are vital for developing new antimicrobial agents (Priya et al., 2006).

Chemosensory Applications

Coumarin benzothiazole derivatives, closely related to the compound , have been studied as chemosensors for cyanide anions. These derivatives can recognize cyanide anions through specific chemical reactions, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15-7-4-5-14-25(15)31(27,28)17-12-10-16(11-13-17)21(26)23-22-24(2)20-18(29-3)8-6-9-19(20)30-22/h6,8-13,15H,4-5,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZSUVNHSOYOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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